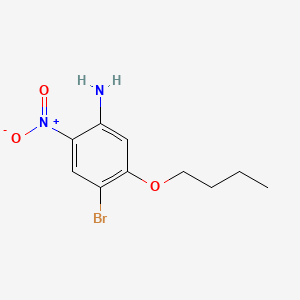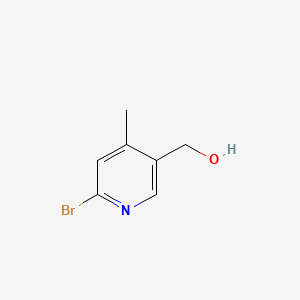
(6-Bromo-4-methyl-pyridin-3-yl)-methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Bromo-4-methyl-pyridin-3-yl)-methanol, otherwise known as 6-bromo-4-methyl-3-hydroxy pyridine, is an organic compound that is used in a variety of scientific research applications. It is a colorless liquid with a pungent odor, and is soluble in water and alcohol. 6-bromo-4-methyl-3-hydroxy pyridine has a variety of applications in scientific research, including synthesis, pharmacology, and biochemistry. In
Applications De Recherche Scientifique
Catalytic Applications
Another significant area of research involves the catalytic applications of pyridine derivatives. Alexandru Grozavu et al. (2020) presented a novel catalytic method that directly introduces a methyl group onto the aromatic ring of pyridines, utilizing methanol and formaldehyde as key reagents. This method leverages the unique reactivity pattern emerging from the interplay between aromatic and non-aromatic states of pyridines, enabling mono or double methylation at specific positions Grozavu, A., Hepburn, H. B., Bailey, E. P., Lindsay-Scott, P., & Donohoe, T. (2020). Chemical Science.
Ligand Synthesis for Metal Complexes
Further, the synthesis of ligands for metal complexes represents another critical application. Darbre et al. (2002) synthesized ligands such as (6-{[(pyrid-2-ylmethyl)amino]methyl}pyrid-2-yl)methanol, which were used to create ZnII complexes. These complexes demonstrated strong complexation and were tested for their catalytic activity in aldol reactions, mimicking the active sites of zinc-dependent class II aldolases Darbre, T., Dubs, C., Rusanov, E., & Stoeckli-Evans, H. (2002). European Journal of Inorganic Chemistry.
Structural and Molecular Studies
Research also encompasses the structural and molecular studies of pyridine derivatives. For instance, Percino et al. (2005) focused on the synthesis, characterization, and crystal structure analysis of compounds like 1,2-bis(6-methylpyridin-2-yl)ethene-1,2-diol, derived from reactions involving (6-methylpyridin-2-yl)methanol. Such studies are essential for understanding the molecular and crystalline structures, which have implications for further chemical applications and material science Percino, M., Chapela, V., & Rodríguez-Barbarín, C. (2005). Journal of Chemical Research.
Propriétés
IUPAC Name |
(6-bromo-4-methylpyridin-3-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-5-2-7(8)9-3-6(5)4-10/h2-3,10H,4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNYJPTUDWHAMEW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1CO)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Bromo-4-methyl-pyridin-3-yl)-methanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

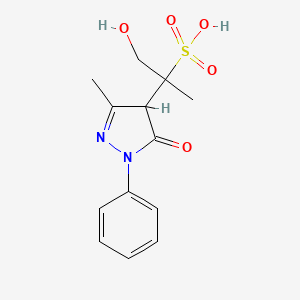
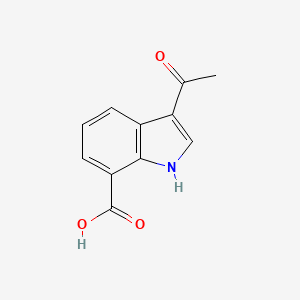
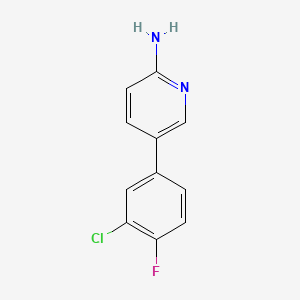
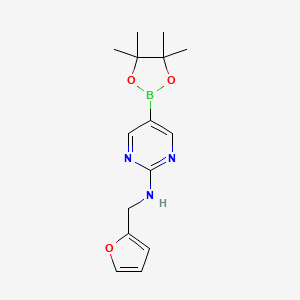
![(3aS,6aS)-2-((Benzyloxy)carbonyl)-5-(tert-butoxycarbonyl)octahydropyrrolo[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B572796.png)
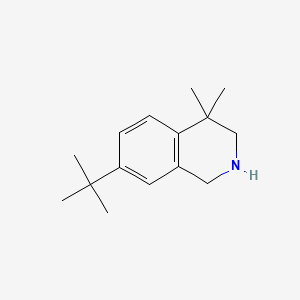

![(3R,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(3-propan-2-ylphenyl)pyrrolidine-3-carboxylate](/img/structure/B572799.png)
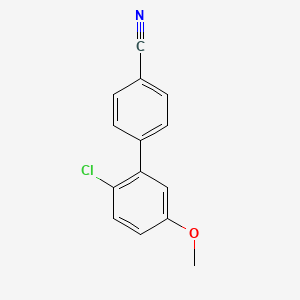
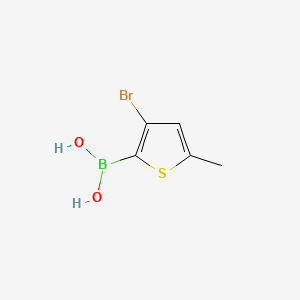
![Ethyl 2-methylpyrazolo[1,5-A]pyrimidine-6-carboxylate](/img/structure/B572804.png)
![5-Bromo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B572806.png)
![ethyl 6-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate](/img/structure/B572807.png)
